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2,2-Diphenylethyl 4-methylbenzenesulfonate

Cat. No.: B3060717
CAS No.: 6944-27-0
M. Wt: 352.4 g/mol
InChI Key: FGGIVUNDCMWXPU-UHFFFAOYSA-N
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Description

2,2-Diphenylethyl 4-methylbenzenesulfonate is a synthetic chemical compound with the molecular formula C21H21O2S, characterized as a sulfonate ester. This reagent is primarily of interest in organic and medicinal chemistry research as a specialized building block or intermediate. Compounds featuring the 2,2-diphenylethylamine scaffold, from which this sulfonate is derived, are recognized as versatile intermediates for constructing bioactive molecules and complex chemical architectures, including pharmaceuticals and agrochemicals. The structural motif is a cornerstone in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline derivatives, which are inspired by natural alkaloids such as Cherylline and Latifine . In a research context, sulfonate esters like this one are typically employed as alkylating agents or as protected/pre-activated intermediates in multi-step synthetic pathways. The sulfonate (tosylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce the 2,2-diphenylethyl moiety into target molecules. Furthermore, the 2,2-diphenylethyl structure is a key feature in the development of tyrosinase inhibitors . Tyrosinase is a critical copper-containing enzyme responsible for melanin production in skin and the browning of fruits and vegetables, making its inhibitors highly relevant for research in dermatology, cosmetics (as depigmentation agents), and the food industry (as anti-browning compounds) . Researchers can utilize this compound to develop novel inhibitors, studying their mechanism of action, which often involves interacting with the enzyme's dinuclear copper active site . Applications & Research Value • Intermediate for the synthesis of bioactive alkaloid-like compounds . • Potential precursor in the development of tyrosinase inhibitors for cosmetic and food science research . • Versatile building block in organic synthesis, particularly useful for introducing sterically hindered groups via nucleophilic substitution. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all relevant laboratory safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O3S B3060717 2,2-Diphenylethyl 4-methylbenzenesulfonate CAS No. 6944-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diphenylethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3S/c1-17-12-14-20(15-13-17)25(22,23)24-16-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGIVUNDCMWXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288470
Record name 2,2-diphenylethyl 4-methylbenzenesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6944-27-0
Record name NSC55921
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-diphenylethyl 4-methylbenzenesulfonate
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Synthetic Methodologies for 2,2 Diphenylethyl 4 Methylbenzenesulfonate and Analogues

General Synthetic Routes to 2,2-Diphenylethyl Sulfonate Esters

The most prevalent method for synthesizing sulfonate esters, including 2,2-diphenylethyl 4-methylbenzenesulfonate (B104242), is the reaction of an alcohol with a sulfonyl chloride in the presence of a base. This reaction, specifically using p-toluenesulfonyl chloride (tosyl chloride or TsCl), is known as tosylation. The tosyl group is an excellent leaving group in nucleophilic substitution and elimination reactions, making tosylates valuable intermediates in organic synthesis.

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the tosyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion. Common bases used for this purpose include pyridine, which can also serve as the solvent, or other tertiary amines like triethylamine (B128534) (TEA) in an inert solvent such as dichloromethane (B109758) (DCM). The choice of base and solvent can influence the reaction rate and yield.

A typical procedure involves dissolving the alcohol (2,2-diphenylethanol) in a suitable solvent, cooling the mixture, and then adding the base followed by the portionwise or dropwise addition of tosyl chloride. The reaction is often stirred at a low temperature initially and then allowed to warm to room temperature. Work-up typically involves washing the reaction mixture with dilute acid to remove the excess base, followed by extraction and purification, often through recrystallization, to yield the desired sulfonate ester.

An alternative to amine bases is the use of an alkali metal hydroxide (B78521), such as potassium hydroxide or sodium hydroxide, in an aprotic solvent. This method can also be effective and avoids the use of pyridine, which can be difficult to remove during purification.

Below is a table summarizing various conditions reported for the tosylation of alcohols, which are applicable to the synthesis of 2,2-diphenylethyl 4-methylbenzenesulfonate.

Preparation of 2,2-Diphenylethanol (B156489) Precursors

The direct precursor for the synthesis of this compound is 2,2-diphenylethanol. This alcohol can be prepared through several synthetic pathways, starting from various commercially available materials.

One common method is the reduction of a carbonyl compound . Diphenylacetic acid can be reduced to 2,2-diphenylethanol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Alternatively, the corresponding aldehyde, 2,2-diphenylacetaldehyde, can be reduced using milder reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Another approach is through the use of organometallic reagents . A Grignard reaction involving phenylmagnesium bromide and styrene (B11656) oxide can yield a mixture of 2,2-diphenylethanol and its isomer, 1,2-diphenylethanol. acs.org The ratio of these products can be influenced by the order of addition of the reagents. acs.org

A more recent development involves a one-pot, three-step cascade reaction starting from aromatic aldehydes. thieme-connect.com This process includes a pinacol (B44631) coupling of the aldehyde, followed by a pinacol rearrangement and subsequent reduction to yield 2,2-diphenylethanol derivatives. This method is advantageous as it combines multiple steps into a single operation. thieme-connect.com

Furthermore, 2,2-diphenylethanol can be synthesized via the hydroboration-oxidation of 1,1-diphenylethylene . prepchem.com This two-step process involves the addition of a borane (B79455) reagent (like borane-THF complex) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution to yield the anti-Markovnikov alcohol product. prepchem.com

The table below compares some of the synthetic routes to 2,2-diphenylethanol.

Stereoselective Synthesis Approaches to Chiral Diphenylethyl Scaffolds

The development of stereoselective methods to synthesize chiral molecules is a cornerstone of modern organic chemistry, particularly for applications in pharmaceuticals and materials science. Chiral 2,2-diphenylethyl scaffolds, which are precursors to enantiomerically enriched this compound, can be accessed through several asymmetric synthesis strategies.

One of the most effective methods is the asymmetric reduction of prochiral ketones . For instance, a prochiral ketone precursor can be reduced to a chiral alcohol using a chiral reducing agent or a catalyst. Reagents such as those derived from chiral boranes (e.g., DIP-Chloride) or catalytic systems employing transition metals (like Ruthenium or Rhodium) with chiral ligands (e.g., BINAP) can achieve high levels of enantioselectivity. uwindsor.ca Organocatalysts, including oxazaborolidines (CBS catalysts), have also proven highly effective in the asymmetric reduction of ketones. rsc.org

Another powerful technique is asymmetric alkylation . For example, the α-alkylation of malonate esters bearing a 2,2-diphenylethyl group can be performed enantioselectively using a chiral phase-transfer catalyst. nih.govnih.gov This approach allows for the construction of a chiral carbon center adjacent to the diphenylethyl moiety, which can then be further manipulated to form the desired chiral alcohol. nih.govnih.gov

Enzymatic reactions also offer a green and highly selective route. Ketoreductases, a class of enzymes, can reduce prochiral ketones to chiral alcohols with excellent enantiomeric excess (ee) under mild conditions. researchgate.net This biocatalytic approach is increasingly favored due to its high selectivity and environmentally benign nature. researchgate.net

The following table summarizes some stereoselective approaches to chiral diphenylethyl analogues.

Reaction Mechanisms and Intermediates of 2,2 Diphenylethyl 4 Methylbenzenesulfonate

Solvolytic Pathways of 2,2-Diphenylethyl 4-Methylbenzenesulfonate (B104242)

The solvolysis of 2,2-diphenylethyl tosylate proceeds through pathways that are heavily influenced by the nature of the solvent. These pathways can range from a purely ionization-driven mechanism to one that involves significant nucleophilic assistance from the solvent.

The initial and rate-determining step in the solvolysis of 2,2-diphenylethyl tosylate is the departure of the tosylate anion to form a carbocation intermediate. This ionization process is the hallmark of a unimolecular nucleophilic substitution (SN1) reaction. The resulting 2,2-diphenylethyl cation is a primary carbocation, which is inherently unstable. However, the structure of this substrate allows for immediate stabilization through rearrangement, a factor that drives the ionization process forward.

The formation of a carbocation intermediate is a critical juncture in the reaction, dictating the subsequent product distribution. The planar and sp²-hybridized nature of the carbocation allows for nucleophilic attack from either face, which can lead to racemization if the starting material is chiral.

The polarity and ionizing power of the solvent play a pivotal role in the solvolysis of 2,2-diphenylethyl tosylate. researchgate.net Solvents with high polarity and strong ionizing capabilities, such as formic acid and aqueous mixtures of organic solvents, facilitate the ionization step by stabilizing the resulting carbocation and the departing tosylate anion through solvation.

The Grunwald-Winstein equation is a valuable tool for quantifying the effect of the solvent on solvolysis rates. This linear free energy relationship correlates the rate of solvolysis (k) in a given solvent to the rate in a standard solvent (k₀), the solvent's ionizing power (Y), and its nucleophilicity (N). The sensitivities to these parameters, 'm' and 'l' respectively, provide insight into the transition state's charge development and the degree of nucleophilic involvement. For the solvolysis of 2,2-diphenylethyl chloroformate, a related compound, analysis using the Grunwald-Winstein equation indicates a bimolecular pathway. researchgate.net

In highly ionizing and weakly nucleophilic solvents, the reaction mechanism is expected to shift towards a more SN1-like character, where the rate is predominantly dependent on the solvent's ionizing power. Conversely, in solvents with lower ionizing power and higher nucleophilicity, the pathway may exhibit more SN2 character, with the solvent acting as a nucleophile in the rate-determining step.

A key mechanistic question in the solvolysis of tosylates is the extent to which the solvent participates in the departure of the leaving group. A limiting SN1 mechanism involves the formation of a discrete carbocation intermediate without any covalent interaction from the solvent in the transition state. In contrast, a nucleophilically assisted pathway (SN2) involves the solvent acting as a nucleophile, attacking the substrate as the leaving group departs in a concerted process.

For secondary tosylates, the mechanism is often considered to be a concerted pathway without the formation of a distinct intermediate. whiterose.ac.uk However, the solvolysis of substrates like 2,2-diphenylethyl tosylate, which can form stabilized carbocations through rearrangement, often proceeds through a pathway with significant SN1 character. The degree of nucleophilic assistance can be gauged by the 'l' value from the Grunwald-Winstein equation. A small 'l' value suggests a mechanism closer to the SN1 end of the spectrum, while a larger 'l' value indicates greater nucleophilic participation.

Carbocation Rearrangements in 2,2-Diphenylethyl Systems

The formation of the initial 2,2-diphenylethyl cation triggers a series of rapid rearrangements to more stable carbocationic species. These rearrangements are fundamental to the product distribution observed in the solvolysis of this system.

The most prominent rearrangement in the 2,2-diphenylethyl system is the 1,2-shift of a phenyl group, a classic example of a Wagner-Meerwein rearrangement. wikipedia.orglibretexts.org This rearrangement involves the migration of a phenyl group from the carbon adjacent to the carbocationic center to the electron-deficient carbon. chempedia.info This process transforms the unstable primary carbocation into a much more stable tertiary benzylic carbocation.

The driving force for this rearrangement is the significant increase in carbocation stability. Tertiary carbocations are more stable than primary carbocations due to hyperconjugation and inductive effects. Furthermore, the resulting benzylic carbocation is resonance-stabilized by the adjacent phenyl ring, further enhancing its stability. These rearrangements are typically very fast, often occurring at low temperatures. wikipedia.org

The migration of the aryl group proceeds with retention of its configuration. This stereospecificity is a key characteristic of such rearrangements and provides evidence for a concerted process where the migrating group is never fully detached from the carbon skeleton.

In carbocation rearrangements, there can be competition between the migration of different groups, such as hydride ions (H⁻) and alkyl or aryl groups. lumenlearning.comlibretexts.org The relative migratory aptitude of these groups depends on their ability to stabilize the positive charge in the transition state of the rearrangement.

In the 2,2-diphenylethyl system, the primary competition is between a 1,2-phenyl shift and a 1,2-hydride shift from the adjacent carbon. However, given the structure of the 2,2-diphenylethyl cation, a hydride shift would still result in a secondary carbocation, which is less stable than the tertiary benzylic carbocation formed via the phenyl shift. Consequently, the 1,2-aryl shift is the overwhelmingly favored rearrangement pathway.

Alkyl shifts are another type of carbocation rearrangement where an alkyl group migrates. masterorganicchemistry.combyjus.com While not the primary rearrangement in the 2,2-diphenylethyl system, understanding the principles of alkyl shifts is crucial for predicting the outcomes of reactions involving other substituted systems. The propensity for an alkyl group to migrate is influenced by its ability to bear a partial positive charge in the transition state, with tertiary alkyl groups generally having a higher migratory aptitude than secondary or primary alkyl groups.

Stereoelectronic Requirements for Migratory Aptitude

In the context of the Wagner-Meerwein rearrangement, a type of 1,2-rearrangement involving carbocations, the migratory aptitude of a substituent is its relative ability to shift to an adjacent electron-deficient center. This process is not merely a random event; it is governed by strict stereoelectronic requirements. For a successful migration, the migrating group's bonding orbital must be properly aligned with the empty p-orbital of the carbocation, allowing for a continuous overlap of orbitals throughout the transition state. This alignment is typically anti-periplanar, where the migrating group, the migration origin, and the migration terminus lie in the same plane.

The inherent migratory aptitude of various groups has been a subject of extensive study, particularly in analogous reactions like the pinacol (B44631) rearrangement. While a definitive and universal order is challenging to establish due to the influence of other factors, a general trend has emerged. pku.edu.cn The relative ability of a group to migrate is often linked to its capacity to stabilize the positive charge that develops at the migration origin during the transition state.

A general order of migratory aptitude is as follows: Hydride > Aryl > Alkyl. spcmc.ac.in Among aryl groups, those with electron-donating substituents are better migrating groups than those with electron-withdrawing substituents, due to their enhanced ability to stabilize the partial positive charge in the transition state. spcmc.ac.in

Migrating GroupRelative Migratory Aptitude
p-AnisylHigh
p-TolylModerate-High
PhenylModerate
p-ChlorophenylLow

This table illustrates the relative migratory aptitude of various substituted aryl groups in carbocation rearrangements. The presence of electron-donating groups (like methoxy (B1213986) and methyl) enhances the migratory aptitude compared to an unsubstituted phenyl group, while electron-withdrawing groups (like chloro) decrease it.

Role of Anchimeric Assistance by Phenyl Groups

A pivotal aspect of the reactivity of 2,2-Diphenylethyl 4-methylbenzenesulfonate is the phenomenon of anchimeric assistance, also known as neighboring group participation. dalalinstitute.com The phenyl groups at the β-position to the leaving group (the tosylate) play a crucial role in the ionization step. As the carbon-oxygen bond of the tosylate begins to break, a suitably oriented phenyl group can participate by donating its π-electrons to the developing positive charge on the α-carbon. libretexts.org

This participation leads to the formation of a bridged intermediate known as a phenonium ion . The positive charge in the phenonium ion is delocalized over the three atoms of the bridged system (the two carbons and the participating ipso-carbon of the phenyl ring), significantly stabilizing the intermediate compared to a discrete primary carbocation. libretexts.org

The consequence of this anchimeric assistance is a dramatic increase in the rate of reaction. For instance, the solvolysis of substrates with neighboring phenyl groups can be accelerated by several orders of magnitude compared to analogous compounds lacking such participation. dalalinstitute.com This rate enhancement is a hallmark of anchimeric assistance and provides strong evidence for the formation of the phenonium ion intermediate.

The stereochemistry of the starting material can also influence the structure of the phenonium ion intermediate. For example, in the acetolysis of diastereomeric 3-phenyl-2-butanol derivatives, the erythro and threo isomers lead to different phenonium ion intermediates, which in turn affects the stereochemical outcome of the products. libretexts.org

Interplay of Substitution and Rearrangement Products

The carbocation intermediate formed during the solvolysis of this compound is at a mechanistic crossroads, leading to a mixture of substitution and rearrangement products. The nature and ratio of these products are highly dependent on the reaction conditions, particularly the solvent.

Substitution Products: These arise from the direct attack of a solvent molecule (or another nucleophile) on the carbocation. In a solvent like acetic acid, this would result in the formation of the corresponding acetate (B1210297) ester.

Rearrangement Products: The initial carbocation can undergo a Wagner-Meerwein rearrangement, where one of the phenyl groups migrates from the β-carbon to the α-carbon. This 1,2-phenyl shift results in a more stable secondary benzylic carbocation. Subsequent reaction with the solvent then yields the rearranged product.

The competition between these two pathways is a delicate balance. In the case of the solvolysis of threo-3-phenyl-2-butyl tosylate in acetic acid, the reaction proceeds with a high degree of stereoselectivity, yielding predominantly the threo-acetate (96%), indicating that the reaction largely proceeds through a phenonium ion intermediate that maintains the stereochemical integrity. A small percentage of the erythro-acetate (4%) is also formed, which may arise from a minor pathway involving a more open carbocation that allows for some loss of stereochemistry. spcmc.ac.in

Mechanistic Implications of Structural Modifications on the Diphenylethyl Moiety

Modifying the structure of the diphenylethyl moiety, particularly by introducing substituents on the phenyl rings, can have profound effects on the reaction mechanism and the distribution of products. These modifications primarily exert their influence through electronic effects, altering the stability of the key phenonium ion intermediate.

Electron-donating groups (such as methoxy or methyl) on the phenyl rings enhance the ability of the aryl group to participate in the ionization step. By increasing the electron density of the π-system, these groups can more effectively stabilize the developing positive charge in the phenonium ion. This leads to several predictable consequences:

Increased Reaction Rate: The rate of solvolysis is accelerated due to the enhanced anchimeric assistance.

Favored Rearrangement: The increased migratory aptitude of the substituted phenyl group can lead to a higher proportion of rearrangement products.

Conversely, electron-withdrawing groups (such as nitro or chloro) have the opposite effect. They decrease the electron density of the phenyl ring, making it a less effective neighboring group. This results in:

Decreased Reaction Rate: The rate of solvolysis is retarded due to diminished anchimeric assistance.

Increased Proportion of Substitution: With a lower propensity for the aryl group to migrate, the pathway leading to substitution products may become more competitive.

The following table illustrates the expected trend in solvolysis rates for substituted 2,2-diphenylethyl tosylates:

Substituent (X) on Phenyl RingExpected Relative Rate of SolvolysisPrimary Mechanistic Influence
p-OCH₃FastestStrong stabilization of the phenonium ion
p-CH₃FasterModerate stabilization of the phenonium ion
HReferenceBaseline anchimeric assistance
p-ClSlowerWeak destabilization of the phenonium ion
p-NO₂SlowestStrong destabilization of the phenonium ion

This table provides a qualitative prediction of the effect of substituents on the rate of solvolysis of 2,2-di(p-X-phenyl)ethyl tosylates. Electron-donating groups are expected to accelerate the reaction, while electron-withdrawing groups are expected to decelerate it.

Kinetic and Mechanistic Probes for 2,2 Diphenylethyl 4 Methylbenzenesulfonate Reactions

Reaction Kinetics and Rate Constant Determination in Solvolysis

Solvolysis of 2,2-diphenylethyl 4-methylbenzenesulfonate (B104242) involves the reaction of the substrate with a solvent, which acts as the nucleophile. The kinetics of these reactions are typically studied by monitoring the disappearance of the reactant or the appearance of the product over time. For sulfonate esters like tosylates, a common method for determining the first-order rate constant is to measure the rate of production of the resulting 4-methylbenzenesulfonic acid, often by a titrimetric method.

The rate of solvolysis is highly dependent on the solvent's properties, specifically its nucleophilicity and ionizing power. For related secondary tosylates, first-order rate constants have been determined in various solvent systems. For example, the solvolysis of simple secondary tosylates like 2-butyl tosylate in 50% aqueous trifluoroethanol (TFE) exhibits first-order kinetics. whiterose.ac.uk While specific rate constants for 2,2-diphenylethyl 4-methylbenzenesulfonate are dispersed throughout the literature, the principles of their determination remain consistent. The data below illustrates typical rate constants for the solvolysis of a secondary tosylate in different solvents, highlighting the influence of the solvent on reaction velocity.

Table 1: Representative First-Order Rate Constants for Solvolysis of a Secondary Alkyl Tosylate at 25°C

Solvent Rate Constant (s⁻¹)
Ethanol (100%) 1.7 x 10⁻⁷
Acetic Acid 4.8 x 10⁻⁷
Formic Acid 1.6 x 10⁻⁴

Kinetic Isotope Effects (KIE) for Transition State Elucidation

Kinetic Isotope Effects (KIEs) are powerful tools for investigating reaction mechanisms by determining the extent to which an isotopic substitution at a particular atomic position affects the rate of a reaction. wikipedia.orgnih.gov The magnitude of the KIE provides insight into bond breaking or formation at the rate-determining step and changes in hybridization at the transition state. wikipedia.orgprinceton.edu

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. In the solvolysis of this compound, the key bond cleavage is the C-O bond of the tosylate leaving group. By substituting the oxygen atom with a heavier isotope (e.g., ¹⁸O), a primary KIE can be measured. A significant k¹⁶/k¹⁸ value (greater than 1) would provide strong evidence that the C-O bond is indeed breaking in the rate-limiting step, which is characteristic of an Sₙ1-type mechanism where the departure of the leaving group to form a carbocation is the slow step.

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at an atom not directly involved in bond breaking or formation. wikipedia.org These effects arise from changes in the vibrational frequencies of bonds to the isotope between the ground state and the transition state. princeton.edu

Alpha-Deuterium KIE (kH/kD): Substitution of hydrogen with deuterium at the α-carbon (the carbon attached to the leaving group) is particularly informative. In an Sₙ1 reaction, the hybridization of the α-carbon changes from sp³ in the reactant to sp² in the carbocation intermediate. This change leads to a less sterically hindered transition state, and the out-of-plane bending vibration of the C-H(D) bond becomes weaker. The result is a normal secondary KIE, with typical kH/kD values ranging from 1.10 to 1.25. wikipedia.org Conversely, in an Sₙ2 reaction, the α-carbon becomes more crowded in the trigonal bipyramidal transition state, leading to a kH/kD value close to unity or slightly inverse (less than 1).

Beta-Deuterium KIE (kH/kD): Isotopic substitution at the β-carbon can also provide mechanistic insight. A normal β-deuterium KIE (kH/kD > 1) is often observed in reactions proceeding through carbocation intermediates. This effect is attributed to hyperconjugation, where the Cβ-H(D) bonding electrons help to stabilize the positive charge of the developing carbocation. Since a C-H bond is a better electron donor for hyperconjugation than a C-D bond, the hydrogen-substituted compound reacts faster. The magnitude of the β-SKIE can indicate the degree of positive charge on the carbocation in the transition state. For Sₙ1 reactions, these effects can be significant, often around 1.1 to 1.3 per deuterium atom. wikipedia.org

Table 2: Typical Secondary KIE Values and Their Mechanistic Implications

Isotope Position kH/kD Value Reaction Type Rationale
α-Deuterium ~1.10 - 1.25 Sₙ1 Change in hybridization from sp³ to sp²
α-Deuterium ~0.95 - 1.05 Sₙ2 Increased steric crowding in the transition state

The solvolysis of 2,2-diphenylethyl systems is known to proceed with the potential for rearrangement. The initially formed primary carbocation is unstable and can rearrange via a 1,2-phenyl shift to form a more stable tertiary benzylic cation. Isotopic labeling can be used to track the fate of specific atoms during such rearrangements. For instance, using ¹⁴C labeling in one of the phenyl groups or at the C1 or C2 position of the ethyl chain allows for the determination of the extent of rearrangement by analyzing the product distribution. A kinetic isotope effect associated with the rearrangement step itself would indicate that the migration is part of the rate-determining process. okstate.edu

Linear Free Energy Relationships (LFER)

Linear Free Energy Relationships (LFERs) are used to correlate the rate constants of a series of reactions with an independent variable that reflects a systematic change in the structure of the reactant or the reaction environment. For solvolysis reactions, the Grunwald-Winstein equation is a widely used LFER:

log(k/k₀) = mY + lN

In this equation:

k is the rate constant in a given solvent.

k₀ is the rate constant in a reference solvent (typically 80% ethanol/20% water).

Y is a parameter that measures the ionizing power of the solvent.

m is a parameter that reflects the sensitivity of the substrate's solvolysis rate to the solvent's ionizing power. A high 'm' value (close to 1.0) is characteristic of reactions proceeding through a carbocation intermediate (Sₙ1 mechanism).

N is the solvent nucleophilicity parameter.

l is the sensitivity of the substrate to solvent nucleophilicity. A significant 'l' value suggests nucleophilic participation by the solvent in the rate-determining step (Sₙ2 mechanism).

The application of the Grunwald-Winstein equation to the solvolysis of this compound across a range of solvents would yield 'm' and 'l' values. researchgate.net These values would quantitatively describe the character of the transition state, indicating the degree of charge separation and the extent of solvent nucleophilic assistance. researchgate.net

Application of the Grunwald-Winstein Equation

The Grunwald-Winstein equation is a powerful tool for investigating the influence of the solvent on solvolysis reaction rates and for diagnosing the reaction mechanism. The equation, in its extended form, is given by:

log(k/k₀) = lN + mY

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the substrate to the solvent nucleophilicity (N).

m is the sensitivity of the substrate to the solvent ionizing power (Y).

N is the solvent nucleophilicity parameter.

Y is the solvent ionizing power parameter.

The magnitudes of l and m provide valuable information about the transition state of the rate-determining step. A high m value (close to 1.0) is indicative of a mechanism with significant charge separation and carbocationic character (Sₙ1-like), while a significant l value suggests a mechanism with a high degree of nucleophilic participation from the solvent (Sₙ2-like).

For the solvolysis of 2,2-diphenylethyl chloroformate, a close analog of this compound, a dual-pathway mechanism has been proposed based on the application of the Grunwald-Winstein equation. In most mixed solvents, the reaction is believed to proceed through a bimolecular addition-elimination pathway. However, in more ionizing, less nucleophilic solvents, such as those containing fluoroalcohols, an ionization pathway becomes more significant koreascience.kr.

The analysis of the solvolysis of 2,2-diphenylethyl chloroformate across a range of solvents yielded the following Grunwald-Winstein parameters:

ParameterValueInterpretation
l (Sensitivity to Solvent Nucleophilicity)1.60Indicates significant nucleophilic participation from the solvent in the rate-determining step for the bimolecular pathway.
m (Sensitivity to Solvent Ionizing Power)0.56Suggests a moderate degree of charge separation in the transition state.
l/m ratio2.86A high l/m ratio further supports a bimolecular mechanism with substantial nucleophilic assistance.

These values for the chloroformate analogue strongly suggest that the solvolysis of this compound would also exhibit a significant dependence on both solvent nucleophilicity and ionizing power, likely proceeding through competing or mixed mechanistic pathways. The better leaving group ability of the tosylate compared to the chloride might shift the balance more towards the ionization pathway in a wider range of solvents.

Solvent Ionizing Power (Y) and Nucleophilicity (N) Scales in Mechanistic Interpretation

The Y scale of solvent ionizing power is based on the solvolysis of a model Sₙ1 substrate, tert-butyl chloride, and reflects the ability of a solvent to stabilize a developing carbocation. The N scale of solvent nucleophilicity, on the other hand, quantifies the ability of a solvent to act as a nucleophile. By examining the correlation of solvolysis rates with these two parameters, a detailed picture of the transition state can be constructed.

In the case of 2,2-diphenylethyl chloroformate, the solvolysis rates show a strong correlation with both N and Y values, as evidenced by the significant l and m values obtained from the Grunwald-Winstein analysis. This dual dependence is characteristic of substrates that can undergo solvolysis via either a nucleophilically assisted pathway or an ionization pathway, with the dominant mechanism being influenced by the specific properties of the solvent.

For instance, in highly nucleophilic and moderately ionizing solvents like aqueous ethanol, the high l value suggests that the bimolecular addition-elimination pathway is favored. In contrast, in solvents with high ionizing power and low nucleophilicity, such as aqueous 2,2,2-trifluoroethanol (TFE), the ionization pathway, potentially involving anchimeric assistance from the phenyl groups, is expected to become more competitive koreascience.kr. The small negative entropies of activation observed for the solvolysis of 2,2-diphenylethyl chloroformate in highly ionizing aqueous fluoroalcohols are consistent with the increased order expected for an ionization mechanism koreascience.kr.

Hammett-Type Correlations for Substituent Effects

While specific Hammett-type studies on substituted 2,2-Diphenylethyl 4-methylbenzenesulfonates are not available in the provided search results, the principles of such correlations can be discussed in the context of the likely reaction mechanisms. A Hammett plot, which correlates the logarithm of the rate constant with a substituent constant (σ), is a powerful tool for probing the electronic demands of the transition state. The slope of this plot, the reaction constant (ρ), provides insight into the development of charge at the reaction center.

For the solvolysis of this compound, two main sites for substituent effects could be investigated: substituents on the phenyl rings of the ethyl group and substituents on the phenyl ring of the tosylate leaving group.

Substituents on the Diphenylethyl Moiety: If the reaction proceeds through an ionization pathway involving the formation of a phenonium ion intermediate (a form of anchimeric assistance), electron-donating substituents on the phenyl rings would be expected to stabilize the positive charge in the transition state. This would lead to a large, negative ρ value, indicating a significant buildup of positive charge. Conversely, a mechanism with less charge development, such as a concerted Sₙ2 displacement, would be expected to have a smaller ρ value.

Substituents on the Benzenesulfonate Leaving Group: A Hammett correlation for substituents on the leaving group would probe the extent of C-O bond cleavage in the transition state. Electron-withdrawing substituents on the arenesulfonate would make the leaving group more stable and facilitate its departure. A positive ρ value would be expected, with its magnitude reflecting the degree of bond breaking in the rate-determining step.

The phenomenon of anchimeric assistance, or neighboring group participation, by the phenyl groups is a crucial consideration for the solvolysis of this compound. The phenyl group can participate in the displacement of the leaving group, leading to the formation of a bridged phenonium ion intermediate. This participation can significantly accelerate the rate of solvolysis compared to analogous compounds lacking such a participating group spcmc.ac.inmsudenver.edu. The stereochemical outcome of such reactions is also often controlled by the formation of these bridged intermediates.

Stereochemical Investigations of Reactions Involving 2,2 Diphenylethyl Systems

Stereochemistry of Carbocation Formation and Planarity

The solvolysis of 2,2-diphenylethyl 4-methylbenzenesulfonate (B104242) is a classic example of a reaction profoundly influenced by neighboring group participation. When the tosylate group departs, a suitably oriented phenyl group can assist in the ionization process. libretexts.org This assistance, termed anchimeric assistance, involves the π-electrons of the phenyl ring attacking the carbon atom bearing the leaving group (Cα) from the backside, in a manner analogous to an intramolecular SN2 reaction. libretexts.org

This participation leads to the formation of a bridged, three-membered ring intermediate known as a phenonium ion . echemi.comstackexchange.comspcmc.ac.in The formation of this intermediate is energetically favorable because the positive charge is delocalized over the entire structure, including the aromatic ring, which provides significant resonance stabilization. echemi.comstackexchange.com

The stereochemical implications of this mechanism are significant. The formation of the phenonium ion dictates the stereochemical outcome of the reaction. For instance, studies on related systems, such as the acetolysis of threo-3-phenyl-2-butyl tosylate, demonstrate that the reaction proceeds through an achiral phenonium ion intermediate, resulting in a racemic mixture of the threo acetate (B1210297) product. spcmc.ac.in Conversely, the corresponding erythro isomer reacts via a chiral phenonium ion, yielding an optically active erythro product with retention of configuration. libretexts.orgspcmc.ac.in This stereospecificity is strong evidence against the formation of a simple, planar, and achiral carbocation. Instead, the bridged structure of the phenonium ion shields one face of the molecule, directing the incoming nucleophile and controlling the stereochemistry of the product. youtube.com

Stereochemical Course of Rearrangement Processes

The formation of the phenonium ion is central to the rearrangement processes observed in 2,2-diphenylethyl systems. The phenonium ion is not just a transient species but a key intermediate that can be attacked by a nucleophile at two different positions: the original carbon atom (Cα) or the carbon to which the phenyl group has migrated (Cβ).

A 1,2-phenyl shift is a characteristic rearrangement for this system. wikipedia.org The migratory aptitude of a phenyl group is high, largely due to its ability to stabilize the positive charge in the transition state via the formation of the bridged phenonium ion. echemi.comstackexchange.comslideshare.netquora.com This pathway is kinetically favored over potential hydride or alkyl shifts. stackexchange.com

Isotopic labeling studies have provided definitive proof of these rearrangements. In a landmark study, the solvolysis of 2-phenylethyl-1-C¹⁴ p-toluenesulfonate was examined in various solvents. The results showed a significant migration of the C¹⁴ label from the C-1 to the C-2 position, confirming the occurrence of phenyl rearrangement. The extent of this rearrangement was found to be highly dependent on the solvent, indicating a spectrum of mechanisms from a pure SN2-type reaction (with little rearrangement) to a limiting SN1-type reaction involving the phenonium ion (with extensive rearrangement). researchgate.net

The stereochemical course of the rearrangement is dictated by the symmetrical nature of the phenonium ion intermediate. Attack of the solvent or nucleophile at Cα leads to the unrearranged product, while attack at Cβ results in the product of a 1,2-phenyl shift. If the starting material is chiral and the phenonium ion intermediate is symmetric, this can lead to scrambling of the original stereochemistry.

SolventRearrangement of C¹⁴ Label (%)
Absolute Ethanol0.3
Glacial Acetic Acid5.5
90% Formic Acid40.0
Anhydrous Formic Acid45.0

Data from the solvolysis of 2-phenylethyl-1-C¹⁴ p-toluenesulfonate, demonstrating the effect of solvent on the degree of rearrangement. researchgate.net

Diastereoselectivity in Intramolecular Cyclizations and Migrations

The principles governing stereochemistry in 2,2-diphenylethyl systems also extend to intramolecular reactions, where they can lead to high levels of diastereoselectivity. Intramolecular Friedel-Crafts reactions, for example, are a powerful method for constructing polycyclic systems. nih.govrsc.orgwikipedia.org When a 2,2-diphenylethyl derivative containing a suitable tethered nucleophilic arene undergoes cyclization, the formation of the carbocationic intermediate can be directed by the existing stereochemistry in the molecule.

For instance, in a diastereoselective intramolecular Friedel-Crafts alkylation, the approach of the aromatic ring to the electrophilic center can be sterically biased, leading to the preferential formation of one diastereomer over another. researchgate.net While specific examples focusing solely on 2,2-diphenylethyl 4-methylbenzenesulfonate are specialized, the broader principle is well-established in related systems. Cascade radical cyclizations, for example, show that the steric bulk of substituents can lead to exclusive diastereoselectivity in the formation of fused ring systems. acs.orgacs.org The formation of a stabilized tertiary radical that undergoes intramolecular cyclization with an adjacent phenyl ring is a key step that controls the stereochemical outcome. acs.org

Enantioselective Approaches to Chiral Products from Diphenylethyl Precursors

The 2,2-diphenylethyl moiety is a valuable component in the field of asymmetric synthesis. wikipedia.org Derivatives such as 2,2-diphenylethylamine (B1585070) can be used to create chiral auxiliaries or can be substrates in enantioselective catalytic reactions. wikipedia.orgsigmaaldrich.com

One prominent strategy involves the enantioselective α-alkylation of malonates. For example, 2,2-diphenylethyl tert-butyl malonates have been used in phase-transfer catalysis with chiral catalysts, such as cinchona-derived ammonium (B1175870) salts, to produce α-alkylated products with high enantioselectivity (up to 98% ee). nih.gov In these reactions, the chiral catalyst forms an ion pair with the enolate of the malonate, and the bulky 2,2-diphenylethyl group helps to create a well-defined chiral environment, directing the approach of the alkylating agent to one face of the enolate. nih.gov

Furthermore, chiral thiourea (B124793) catalysts derived from (R,R)-1,2-diphenylethylenediamine have been successfully applied in asymmetric Michael additions, affording products with high diastereo- and enantioselectivities. nih.gov These catalysts operate through dual hydrogen-bond donation, activating the electrophile and orienting the nucleophile for a stereoselective attack. nih.gov These examples highlight how precursors derived from the 2,2-diphenylethyl scaffold can be effectively utilized in modern asymmetric catalysis to generate valuable, enantiomerically enriched chiral building blocks. mdpi.com

Computational and Theoretical Investigations of 2,2 Diphenylethyl Systems

Quantum Chemical Characterization of Carbocation Intermediates

The solvolysis of 2,2-diphenylethyl 4-methylbenzenesulfonate (B104242) proceeds through the formation of carbocation intermediates. Quantum chemical calculations are instrumental in characterizing the structure, stability, and electronic properties of these transient species. Two primary carbocation intermediates are considered: the open 2,2-diphenylethyl cation and the bridged phenonium ion.

Computational studies, typically employing density functional theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-31G*), are used to optimize the geometries of these carbocations. For the 2,2-diphenylethyl cation , calculations would reveal a structure with a positively charged carbon atom adjacent to the two phenyl groups. The charge is delocalized into the phenyl rings through resonance, which significantly stabilizes the cation. Key geometric parameters, such as bond lengths and dihedral angles, can be precisely calculated.

Natural Bond Orbital (NBO) analysis is another powerful tool used to quantify the charge distribution within these carbocations. This analysis provides insights into the delocalization of the positive charge and the nature of the bonding interactions.

Table 6.1: Calculated Properties of Carbocation Intermediates

IntermediateMethod/Basis SetKey Geometric ParametersCalculated Relative Energy (kcal/mol)
2,2-Diphenylethyl cationDFT (B3LYP/6-31G)C-C bond lengths, Dihedral angles of phenyl rings[Data not available in search results]
2,2-Diphenylethyl phenonium ionDFT (B3LYP/6-31G)Bridged C-C bond lengths, Ring puckering[Data not available in search results]

Transition State Analysis for Solvolysis and Rearrangement Pathways

Transition state theory is a cornerstone for understanding the kinetics of chemical reactions. Computational chemistry allows for the location and characterization of transition state structures on the potential energy surface, providing critical information about the reaction mechanism. For the solvolysis of 2,2-diphenylethyl 4-methylbenzenesulfonate, this involves identifying the transition states for both the direct solvolysis (leading to the open carbocation) and the anchimerically assisted pathway (leading to the phenonium ion).

These calculations involve sophisticated algorithms to locate the saddle points on the potential energy surface that connect reactants to intermediates or products. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in the anchimerically assisted pathway, the transition state would show the partial formation of the bond between the ipso-carbon of the phenyl ring and the carbocationic center, alongside the partial breaking of the bond to the leaving group.

Frequency calculations are performed on the optimized transition state structures. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The value of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.

Energetic Landscape of Reaction Profiles

By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This energetic landscape provides a quantitative picture of the reaction pathway, including activation energies and the relative stabilities of all species involved.

The solvolysis of this compound can proceed through competing pathways, and the energetic profile helps to determine the favored route. The difference in the activation energies for the direct solvolysis versus the anchimerically assisted pathway will dictate the dominant mechanism under a given set of conditions.

Table 6.2: Calculated Energetic Parameters for Solvolysis Pathways

Species/StateCalculation MethodEnthalpy of Activation (ΔH‡) (kcal/mol)Gibbs Free Energy of Activation (ΔG‡) (kcal/mol)
Transition State (k_s pathway)[Specify Method][Data not available][Data not available]
Transition State (k_Δ pathway)[Specify Method][Data not available][Data not available]
2,2-Diphenylethyl cation[Specify Method][Data not available][Data not available]
2,2-Diphenylethyl phenonium ion[Specify Method][Data not available][Data not available]

Predictive Modeling of Reactivity and Regioselectivity

Computational models can be developed to predict the reactivity and regioselectivity of solvolysis reactions for a range of related substrates. By systematically varying substituents on the phenyl rings of the 2,2-diphenylethyl system, quantitative structure-activity relationships (QSAR) can be established. These models often correlate calculated electronic properties (such as atomic charges, orbital energies, or electrostatic potentials) with experimentally observed reaction rates or product distributions.

For the 2,2-diphenylethyl system, predictive models could forecast how electron-donating or electron-withdrawing groups on the phenyl rings would influence the degree of anchimeric assistance. For example, electron-donating groups would be expected to enhance the nucleophilicity of the phenyl ring, thereby increasing the rate of the anchimerically assisted pathway and potentially favoring the formation of rearrangement products.

Machine learning approaches are also emerging as powerful tools for predicting chemical reactivity. These models can be trained on large datasets of experimental and computational data to identify complex relationships between molecular structure and reaction outcomes.

Molecular Orbital Theory and Aromatic Stabilization Effects

Molecular orbital (MO) theory provides a fundamental framework for understanding the electronic interactions that govern chemical bonding and reactivity. In the context of the 2,2-diphenylethyl system, MO analysis is particularly insightful for explaining the stabilization of the carbocation intermediates and the nature of anchimeric assistance.

The stabilization of the 2,2-diphenylethyl cation can be described by the interaction of the vacant p-orbital on the carbocationic carbon with the filled π-orbitals of the two phenyl rings. This interaction leads to the formation of delocalized molecular orbitals that spread the positive charge over the entire system, thereby lowering its energy.

Applications in Advanced Organic Synthesis

2,2-Diphenylethyl 4-Methylbenzenesulfonate (B104242) as a Synthetic Building Block

2,2-Diphenylethyl 4-methylbenzenesulfonate serves as a valuable synthetic building block in organic chemistry, primarily due to the presence of the tosylate group, which is an excellent leaving group in nucleophilic substitution and elimination reactions. This reactivity allows for the introduction of the 2,2-diphenylethyl moiety into a variety of molecular frameworks.

One of the key applications of this compound is as a precursor to 2,2-diphenylethan-1-amine. mdpi.com The tosylate can be displaced by an azide (B81097) ion, followed by reduction to yield the corresponding amine. 2,2-Diphenylethan-1-amine is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. mdpi.com Its unique structural features make it a valuable component for creating bioactive compounds. mdpi.com For instance, 2,2-diphenylethylamine (B1585070) is a cornerstone in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline derivatives, which are molecular frameworks with potential therapeutic applications. mdpi.com

The 2,2-diphenylethyl scaffold itself is of interest in medicinal chemistry and materials science. The connection of 2,2-diphenylethan-1-amine with other molecules, such as 4-nitrobenzoyl chloride, is crucial for their combined application in organic synthesis and pharmaceutical development. mdpi.com This highlights the role of the parent tosylate as the starting point for accessing these more complex structures.

The reactivity of this compound as an alkylating agent allows for the introduction of the bulky 2,2-diphenylethyl group onto various nucleophiles. This can be particularly useful for modifying the steric and electronic properties of a molecule to influence its biological activity or physical properties.

PrecursorReagentsProductApplication of Product
This compound1. NaN3 2. Reduction (e.g., LiAlH4)2,2-Diphenylethan-1-amineIntermediate for pharmaceuticals and agrochemicals
This compoundVarious Nucleophiles (Nu-)2,2-Diphenylethyl-NuModification of molecular properties

Utilization in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The utility of this compound in bond-forming reactions is centered around the reactivity of the tosylate as a leaving group. This facilitates both carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formations through nucleophilic substitution pathways.

Carbon-Heteroatom Bond Formation:

The formation of carbon-heteroatom bonds is a common application for tosylate esters. Nucleophiles containing oxygen, nitrogen, or sulfur can readily displace the tosylate group to form new C-O, C-N, and C-S bonds, respectively. These reactions are fundamental in organic synthesis for the construction of a wide range of functional groups and molecular architectures. acs.orglibretexts.org

For example, reaction with alkoxides or phenoxides would yield ethers, while reaction with amines would produce substituted amines. Thiolates can be used to form thioethers. These transformations are crucial for building complex molecules from simpler starting materials. researchgate.net The general scheme for these reactions is as follows:

C-O Bond Formation: Ph2CHCH2OTs + RO- -> Ph2CHCH2OR + TsO-

C-N Bond Formation: Ph2CHCH2OTs + R2NH -> Ph2CHCH2NR2 + TsO-

C-S Bond Formation: Ph2CHCH2OTs + RS- -> Ph2CHCH2SR + TsO-

Carbon-Carbon Bond Formation:

While less common than C-X bond formation for simple tosylates, this compound can participate in C-C bond-forming reactions with suitable carbon nucleophiles. Organometallic reagents, such as organocuprates, are capable of displacing the tosylate group to form a new carbon-carbon bond. chemistry.coach Enolates and other stabilized carbanions can also be used as nucleophiles in certain cases. vanderbilt.edu

These reactions are significant as they allow for the extension of carbon chains and the construction of more complex carbon skeletons. alevelchemistry.co.uk For instance, the reaction with a lithium dialkylcuprate would proceed as follows:

C-C Bond Formation: Ph2CHCH2OTs + R2CuLi -> Ph2CHCH2R + RCu + LiOTs

The bulky 2,2-diphenylethyl group can influence the stereochemical outcome of these reactions in chiral substrates, making it a potentially useful tool in asymmetric synthesis.

Reaction TypeNucleophileBond FormedProduct Class
Carbon-HeteroatomAlkoxide (RO-)C-OEther
Carbon-HeteroatomAmine (R2NH)C-NAmine
Carbon-HeteroatomThiolate (RS-)C-SThioether
Carbon-CarbonOrganocuprate (R2CuLi)C-CAlkane
Carbon-CarbonEnolateC-CSubstituted Carbonyl

Synthetic Utility of Rearranged Products

Under certain reaction conditions, particularly solvolysis in polar, non-nucleophilic solvents, this compound can undergo rearrangement reactions. acs.orgcdnsciencepub.comacs.org These rearrangements are driven by the participation of one of the phenyl groups in the departure of the tosylate leaving group, leading to the formation of a bridged phenonium ion intermediate. cdnsciencepub.com This intermediate can then be attacked by a nucleophile or lose a proton to yield rearranged products.

The primary rearranged products of this compound are stilbene (B7821643) derivatives (1,2-diphenylethenes). nih.gov The formation of stilbenes from this tosylate highlights a unique synthetic pathway to this important class of compounds. Stilbenes and their derivatives have gained remarkable significance in pharmaceutical and materials chemistry due to their diverse biological activities and applications in areas such as dyes and organic electronics. nih.govmdpi.com

The synthetic utility of these rearranged products is extensive. Stilbene derivatives serve as key intermediates in the synthesis of a variety of complex molecules. nih.gov For example, they can be used as precursors for the production of dihydronaphthalenes and benzofluorenes through cyclization reactions. nih.gov Furthermore, stilbene scaffolds are found in numerous natural products and pharmacologically active compounds, including resveratrol, which is known for its antioxidant properties. researchgate.net

The oxidative rearrangement of stilbenes can lead to the formation of 2,2-diaryl-2-hydroxyacetaldehydes, which are valuable synthetic intermediates. nih.gov These compounds can be further transformed into other useful structures, such as 5,5-diaryl-γ-butenolides. nih.gov

Starting MaterialReaction ConditionRearranged ProductSynthetic Utility of Product
This compoundSolvolysisStilbene derivativesPrecursors for complex molecules, pharmaceuticals, materials
StilbeneOxidative Rearrangement2,2-Diaryl-2-hydroxyacetaldehydeIntermediate for heterocycle synthesis

Development of Chiral Auxiliaries and Ligands Based on Diphenylethyl Scaffolds

The 2,2-diphenylethyl scaffold is a valuable structural motif in the design and development of chiral auxiliaries and ligands for asymmetric catalysis. wikipedia.orgsigmaaldrich.comsigmaaldrich.comtcichemicals.com The two phenyl groups create a well-defined and sterically demanding chiral environment that can effectively control the stereochemical outcome of a reaction.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org The diphenylethyl group, when appropriately functionalized and resolved into its enantiomers, can serve as such an auxiliary. For example, chiral amines derived from the 2,2-diphenylethyl scaffold can be used to form chiral imines, which can then undergo diastereoselective alkylation or other additions.

In the realm of asymmetric catalysis, chiral ligands play a crucial role in transferring stereochemical information from the catalyst to the substrate. nih.govmdpi.com The rigid and bulky nature of the diphenylethyl scaffold makes it an attractive component for the backbone of chiral ligands. For instance, chiral diamines based on the 1,2-diphenylethylene structure, a close relative of the 2,2-diphenylethyl scaffold, have been successfully employed in enantioselective C-H borylation reactions. mdpi.com In these ligands, the chiral scaffold is responsible for controlling the stereoselectivity of the reaction. mdpi.com

The development of new families of chiral auxiliaries and ligands is an active area of research. acs.org The conformational restriction imposed by the bulky phenyl groups in diphenylethyl-based systems can lead to high levels of diastereoselectivity in various chemical transformations.

ScaffoldApplicationType of Asymmetric Reaction
Chiral 2,2-diphenylethylamineChiral AuxiliaryDiastereoselective alkylation of imines
(S,S)-1,2-Diphenyl-1,2-ethanediamineChiral LigandEnantioselective C-H borylation

Advanced Spectroscopic Characterization of Reaction Intermediates

In-Situ Spectroscopic Techniques for Transient Species

In-situ spectroscopy allows for the observation of reaction intermediates in real-time within the reaction medium. This approach is critical for capturing transient species that are otherwise too unstable to isolate and study.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unequivocal determination of carbocation structures in solution. psu.edu The pioneering work of George A. Olah demonstrated that in superacid solutions, carbocations could be generated at concentrations high enough to be observed directly by NMR. dalalinstitute.com

A key diagnostic feature in the ¹³C NMR spectrum of a carbocation is the significant downfield chemical shift of the carbon atom bearing the positive charge. dalalinstitute.com This deshielding effect is a direct consequence of the reduced electron density at the cationic center. For instance, the tertiary carbon in the tert-butyl carbocation resonates at approximately 330 ppm, whereas the corresponding carbon in its neutral precursor, isobutane, appears at only 25.2 ppm. dalalinstitute.com This dramatic shift provides definitive evidence for the presence and electronic nature of the carbocation.

In the case of the reaction of 2,2-Diphenylethyl 4-methylbenzenesulfonate (B104242), NMR could be used to detect the formation of the 2,2-diphenylethyl carbocation. The chemical shift of the cationic carbon would be expected to be significantly downfield. Furthermore, NMR can provide insights into the structure of benzylic carbocations, where substituents on the phenyl ring influence the chemical shift of the cationic carbon. Electron-withdrawing groups tend to shift the peak further downfield due to increased deshielding. dalalinstitute.com

Table 1. Comparison of ¹³C NMR Chemical Shifts (δ) for Cationic Carbons in Substituted Benzylic Carbocations. dalalinstitute.com
Substituent at para-positionChemical Shift (δ) of Cationic Carbon (ppm)
-OCH₃219
-CH₃243
-H255
-CF₃269

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "vibrational fingerprint" that is unique to a molecule's structure and bonding. psu.educardiff.ac.uk These methods are particularly valuable for studying reaction intermediates because vibrational transitions are much faster than NMR timescales. This allows for the potential observation of individual species in cases of rapid equilibrium or rearrangement, where NMR would only show a time-averaged spectrum. psu.edu

Changes in the vibrational frequencies of specific functional groups upon the formation of an intermediate can yield crucial structural information. psu.edu For example, the formation of a carbocation from 2,2-Diphenylethyl 4-methylbenzenesulfonate would lead to changes in the vibrational modes of the ethyl backbone and the phenyl rings due to altered bond strengths and electronic effects like hyperconjugation. psu.edu While less commonly used than NMR for primary carbocation characterization, vibrational spectroscopy is indispensable for identifying other intermediates and understanding bonding changes in complex reaction pathways. cardiff.ac.uk The interpretation of these spectra is often aided by computational modeling, such as Density Functional Theory (DFT), to assign observed bands to specific vibrational modes. researchgate.net

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and identifying charged reaction intermediates, even at very low concentrations. rsc.orgresearchgate.net Electrospray ionization (ESI-MS) is particularly well-suited for this purpose, as it can gently transfer ions from the condensed phase of a reaction mixture into the gas phase for mass analysis. nih.gov

This technique is highly effective for monitoring reactions that involve charged intermediates, such as those catalyzed by cationic metal complexes or proceeding through carbocations. nih.gov In a hypothetical study of this compound solvolysis, ESI-MS could be used to directly detect the m/z (mass-to-charge ratio) of the 2,2-diphenylethyl carbocation.

To gain further structural information, tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can be employed. nih.gov In a CID experiment, the mass-selected ion of interest is fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable clues about the structure and connectivity of the original intermediate ion. researchgate.net

Elucidation of Short-Lived Carbocation Structures and Dynamics

The carbocation generated from this compound is a secondary carbocation. Such intermediates are often short-lived and prone to rearrangement. The presence of the two adjacent phenyl groups introduces the possibility of forming a stabilized phenonium ion intermediate through neighboring group participation.

Spectroscopic techniques are crucial for distinguishing between a classical secondary carbocation and a bridged phenonium ion.

NMR Spectroscopy : In a superacid medium, low-temperature ¹H and ¹³C NMR would be the definitive methods. A classical 2,2-diphenylethyl carbocation would show distinct signals for the two phenyl groups and the ethyl fragment, with the C1 carbon exhibiting a very large downfield shift. In contrast, a symmetrical phenonium ion would display a different symmetry pattern in the NMR spectrum, with equivalent phenyl groups and characteristic shifts for the bridged structure.

Vibrational Spectroscopy : The IR and Raman spectra would also differ significantly. The vibrational modes of the phenyl rings and the C-C backbone would be altered in a bridged phenonium ion compared to a classical open-chain carbocation.

The study of such dynamic processes, where carbocations may be undergoing rapid rearrangements, benefits greatly from the different timescales of these spectroscopic methods. psu.edu

Time-Resolved Spectroscopic Methods for Kinetic Profiling

To understand the kinetics of reactions involving transient intermediates, time-resolved spectroscopic methods are essential. These techniques monitor spectroscopic changes as a function of time after the reaction is initiated.

Laser flash photolysis (LFP) is a powerful time-resolved technique used to generate and study reactive intermediates. acs.org While not directly applicable to the thermal solvolysis of the tosylate, it is a prime example of how short-lived species are studied. In a typical LFP experiment, a short, intense laser pulse is used to create a high concentration of a reactive intermediate from a suitable precursor. The decay of this intermediate and the formation of subsequent products are then monitored over time using a fast detection method, typically UV-Vis absorption spectroscopy. acs.org This allows for the determination of the intermediate's lifetime and its reaction rate constants. For carbocations like those derived from phenethyl systems, LFP can provide precise data on their lifetimes and reactivity with various nucleophiles. acs.org

For the solvolysis of this compound, rapid-mixing techniques coupled with a fast spectroscopic probe (like UV-Vis or IR) could be used to follow the reaction kinetics in real-time, providing a kinetic profile of the formation and decay of any observable intermediates.

Historical Perspectives and Future Research Directions

Evolution of Understanding in Benzhydryl and Related Solvolysis Chemistry

The understanding of solvolysis reactions—nucleophilic substitutions where the solvent acts as the nucleophile—has evolved significantly over the past century. wikipedia.orgbritannica.com Early work by pioneers like Hughes and Ingold in the 1930s laid the groundwork for classifying substitution mechanisms, though the distinction between reaction order and molecularity in solvolysis of secondary substrates remained a point of contention for decades. acs.org

A pivotal development was the concept of neighboring group participation (NGP) , also known as anchimeric assistance . youtube.comdalalinstitute.com This phenomenon describes the interaction of a reaction center with electrons from an adjacent part of the molecule, which is not directly conjugated to it. wikipedia.org Such participation often leads to a significant increase in the reaction rate and typically results in retention of configuration at the reaction center. libretexts.orgdalalinstitute.comlibretexts.org The mechanism involves two consecutive S N 2 steps: an initial intramolecular attack by the neighboring group to displace the leaving group, followed by an intermolecular attack by the solvent that displaces the neighboring group. dalalinstitute.comlibretexts.org

In the context of 2,2-Diphenylethyl 4-methylbenzenesulfonate (B104242), one of the phenyl groups can act as a neighboring group. This participation can stabilize the developing positive charge at the transition state, leading to the formation of a bridged intermediate known as a phenonium ion . wikipedia.org

The debate around the nature of these bridged intermediates became a central theme in physical organic chemistry. Saul Winstein's work was instrumental in this area, proposing the existence of "non-classical ions" to explain the rapid solvolysis rates and stereochemical outcomes observed in systems like the 2-norbornyl cation. caltech.eduprinceton.edugithub.io He argued that anchimeric assistance from a sigma bond led to a delocalized, non-classical carbocation. libretexts.orggithub.io This view was famously challenged by H.C. Brown, who contended that the experimental data could be explained by rapidly equilibrating "classical" carbocations, with steric effects playing a major role. github.io While much of this debate centered on the norbornyl system, the underlying principles of neighboring group participation and the nature of the resulting intermediates are fundamental to understanding the solvolysis of substrates like 2,2-Diphenylethyl 4-methylbenzenesulfonate.

Table 1: Key Concepts in the Evolution of Solvolysis Chemistry

Concept Description Key Features
Solvolysis A nucleophilic substitution or elimination reaction where the solvent molecule is the nucleophile. wikipedia.org Can proceed via S N 1 or S N 2 pathways; solvent examples include water (hydrolysis), alcohols (alcoholysis), and acetic acid (acetolysis). wikipedia.org
Neighboring Group Participation (NGP) / Anchimeric Assistance Intramolecular participation of a nearby group in a substitution reaction. dalalinstitute.comwikipedia.org Rate acceleration; retention of stereochemistry. dalalinstitute.comlibretexts.org
Phenonium Ion A specific type of bridged carbocationic intermediate formed by the participation of a neighboring phenyl ring. wikipedia.org The positive charge is delocalized into the aromatic ring. wikipedia.org

| Non-classical Ion | A carbocation where the charge is delocalized over three or more atoms through sigma bond participation, forming a three-center, two-electron bond. github.io | Proposed by Saul Winstein to explain unusual reactivity and stereochemistry. caltech.edugithub.io |

Contemporary Challenges in Mechanistic Studies of Complex Rearrangements

The solvolysis of substrates like this compound can be complicated by molecular rearrangements. When a carbocation intermediate is formed, it can undergo structural reorganization to form a more stable carbocation. jk-sci.com A common type is the Wagner-Meerwein rearrangement , which involves a 1,2-shift of an alkyl, aryl, or hydride group. jk-sci.comresearchgate.netlibretexts.org In the 2,2-diphenylethyl system, the migration of a phenyl group is a key mechanistic pathway.

Elucidating the precise mechanisms of these complex reactions remains a significant challenge for modern organic chemists. Distinguishing between subtly different pathways—for instance, a concerted process versus a stepwise one involving discrete intermediates, or the involvement of classical versus non-classical ions—requires sophisticated techniques. acs.orgacs.org

Contemporary approaches to tackling these challenges blend experimental and computational methods:

Reaction Progress Kinetic Analysis: This powerful methodology helps to unravel complex catalytic reactions by continuously monitoring the concentrations of reactants, intermediates, and products over time. mckgroup.org

Computational Chemistry: Tools like Density Functional Theory (DFT) allow for the simulation of reaction pathways. expertia.ai These calculations can provide insights into the energies of transition states and intermediates, helping to discern the most likely mechanism. mckgroup.org

Advanced Spectroscopic Techniques: Modern NMR and mass spectrometry methods are crucial for identifying transient intermediates and characterizing the final products of complex rearrangements. numberanalytics.com

Kinetic Isotope Effects (KIEs): Measuring the change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium) is a sensitive probe for determining transition state structures and bonding changes during the rate-determining step. acs.orgnih.gov

Despite these advanced tools, accurately predicting and controlling the outcomes of reactions involving complex rearrangements is an ongoing area of research. The interplay of solvent effects, ion pairing, and subtle structural variations can significantly influence the reaction course, making mechanistic studies a formidable task. acs.orglibretexts.org

Emerging Trends in the Synthesis and Application of Diphenylethyl Derivatives

The 2,2-diphenylethyl structural motif is a valuable building block in various fields, from medicinal chemistry to materials science. mdpi.comresearchgate.net Its unique structure, featuring two phenyl groups, imparts properties like lipophilicity and specific receptor-binding affinity, which are highly desirable in drug design. mdpi.com

Synthesis: Recent trends in the synthesis of diphenylethyl derivatives are increasingly focused on green chemistry principles. One notable example is the use of mechanochemistry , specifically ball milling, to synthesize amides from 2,2-diphenylethan-1-amine. mdpi.comresearchgate.net This solvent-free approach offers a more environmentally friendly, safer, and efficient pathway to these compounds compared to traditional solution-phase methods. mdpi.comresearchgate.net Other established methods, such as N,N'-Dicyclohexylcarbodiimide (DCC)-mediated coupling, continue to be used for the efficient formation of amide bonds. researchgate.net

Applications: The 2,2-diphenylethylamine (B1585070) scaffold is a cornerstone in the synthesis of a wide range of compounds with diverse applications:

Pharmaceuticals: This scaffold is found in bioactive compounds, including psychoactive and neuroprotective agents. mdpi.com For example, it is a key component of diphenidine, a dissociative anesthetic, and related "research chemicals". ntu.ac.uknih.gov It also serves as a precursor for 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloids, which exhibit a broad spectrum of biological activities. researchgate.net

Agrochemicals and Specialty Chemicals: The versatility of the 2,2-diphenylethylamine intermediate makes it useful for the creation of new agrochemicals and other specialized chemical products. mdpi.comresearchgate.net

Materials Science: Diphenylethyl derivatives are being incorporated into hybrid materials and polymers. mdpi.comresearchgate.net Recently, chiral diphenylethylamine has been used as a nucleophile to functionalize chromophores for applications in circularly polarized luminescence (CPL), highlighting its potential in advanced optical materials. acs.orgacs.org

The ongoing exploration of new synthetic routes and the discovery of novel applications ensure that diphenylethyl derivatives will remain an active and important area of chemical research.

Q & A

Q. What advanced statistical methods are recommended for analyzing high-dimensional datasets from multi-omics studies involving this compound?

  • Methodological Answer : Apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to reduce dimensionality and identify key biomarkers. Machine learning algorithms (e.g., random forests, support vector machines) can classify metabolic pathways affected by the compound. Validate models using k-fold cross-validation to ensure robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.